N-[4-(methylsulfanyl)benzyl]-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide
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Overview
Description
N-[4-(methylsulfanyl)benzyl]-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a benzamide core linked to a pyrazine ring and a piperidine moiety. The presence of a methylsulfanyl group adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(methylsulfanyl)benzyl]-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzyl Intermediate: The initial step involves the reaction of 4-(methylsulfanyl)benzyl chloride with an appropriate nucleophile to form the benzyl intermediate.
Coupling with Pyrazine Derivative: The benzyl intermediate is then coupled with a pyrazine derivative under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Formation of the Final Product: The final step involves the reaction of the coupled intermediate with piperidine and benzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(methylsulfanyl)benzyl]-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzyl and pyrazine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Amines from nitro groups.
Substitution: Various substituted benzyl and pyrazine derivatives.
Scientific Research Applications
N-[4-(methylsulfanyl)benzyl]-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(methylsulfanyl)benzyl]-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Similar structure with a pyrazine and benzamide core.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Contains a piperazine and benzyl group.
Uniqueness
N-[4-(methylsulfanyl)benzyl]-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide is unique due to the presence of the methylsulfanyl group and its specific arrangement of functional groups
Properties
Molecular Formula |
C24H26N4O2S |
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Molecular Weight |
434.6 g/mol |
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide |
InChI |
InChI=1S/C24H26N4O2S/c1-31-21-11-5-18(6-12-21)17-27-23(29)19-7-9-20(10-8-19)30-24-22(25-13-14-26-24)28-15-3-2-4-16-28/h5-14H,2-4,15-17H2,1H3,(H,27,29) |
InChI Key |
QOFNFRAPLMKODU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCCCC4 |
Origin of Product |
United States |
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